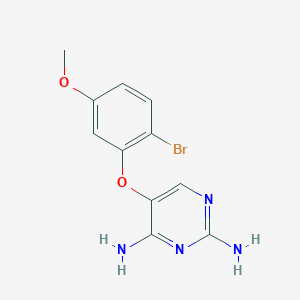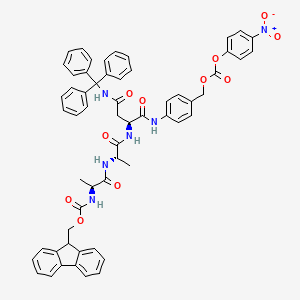![molecular formula C11H15FN2 B1449205 [2-氟-6-(吡咯烷-1-基)苯基]甲胺 CAS No. 1368808-39-2](/img/structure/B1449205.png)
[2-氟-6-(吡咯烷-1-基)苯基]甲胺
描述
“[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1368808-39-2 . It has a molecular weight of 194.25 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine” is a liquid at room temperature .科学研究应用
神经药理学:Sigma-1受体调节
吡咯烷环是[2-氟-6-(吡咯烷-1-基)苯基]甲胺的核心结构,由于其在sigma-1受体调节中的作用,在神经药理学中具有重要意义 。该受体是中枢神经系统的一种蛋白质,它调节钙离子流入,影响抗抑郁和抗癫痫作用。 引入氟原子可以调节sigma-1受体调节剂的亲脂性和生物利用度,有可能增强其药理特性 .
药物化学:药物设计与合成
在药物化学中,吡咯烷骨架被用来创建具有靶标选择性的生物活性化合物 。吡咯烷环提供的立体化学对于与对映选择性蛋白质的结合模式至关重要,影响药物候选物的生物学特性。 [2-氟-6-(吡咯烷-1-基)苯基]甲胺中的氟原子可以用来探索药效团空间,设计具有不同生物活性的新化合物 .
肿瘤学:抗癌活性
具有吡咯烷环的化合物因其抗癌活性而受到研究。吡咯烷衍生物的结构变化和空间因素会导致不同的生物学特性,这对于寻找新型抗癌剂至关重要。 [2-氟-6-(吡咯烷-1-基)苯基]甲胺的氟化衍生物与现有药物相比可能在活性方面略有改善 .
化学合成:杂环化合物的形成
吡咯烷环是合成杂环化合物的通用骨架。合成策略包括从环状或非环状前体构建环或对预先形成的吡咯烷环进行官能化。 化合物中氟原子的存在会影响合成方法和最终的化学性质 .
药代动力学:ADME/Tox优化
在药物分子中引入杂原子片段(如氟)是改变理化参数并优化药物候选物的ADME/Tox结果的战略选择。 氟化吡咯烷衍生物可以提供对实现更好的药代动力学特性的见解 .
立体化学:对映选择性结合
吡咯烷环中碳原子的立体异构性是一个重要特征,由于取代基的空间取向,它会导致不同的生物学特性。 苯环上与吡咯烷相邻的2-氟取代可能影响与蛋白质的对映选择性结合,为研究和设计对映选择性药物提供途径 .
神经递质调节:认知增强
吡咯烷衍生物对神经递质调节的影响是显着的,尤其是在认知增强方面。 针对sigma-1受体选择性的结构变化可能会导致开发出具有更高疗效的新型促智剂 .
生物利用度:氟的作用
氟的电负性和增强亲脂性的能力对于增强化合物的生物利用度至关重要。 氟化吡咯烷衍生物具有提高生物利用度的潜力,使其成为进一步药理学研究的候选者 .
安全和危害
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
生化分析
Biochemical Properties
[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways of other compounds.
Cellular Effects
The effects of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. Such inhibition can lead to increased levels of neurotransmitters, thereby affecting neuronal signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models . Understanding the dosage threshold is crucial for its safe application in therapeutic settings.
Metabolic Pathways
[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolic flux and levels of various metabolites . These interactions can lead to alterations in the metabolic profile of cells, affecting their overall function and health.
Transport and Distribution
The transport and distribution of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its distribution is essential for predicting its therapeutic and toxicological outcomes.
Subcellular Localization
The subcellular localization of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
(2-fluoro-6-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYFCQXYAXKCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



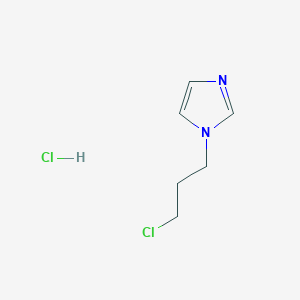
![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)
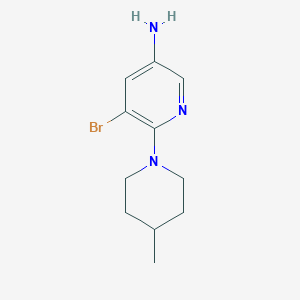
![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)
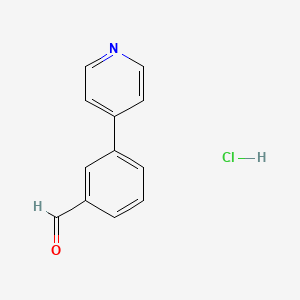

![3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B1449135.png)

